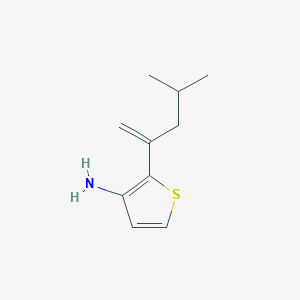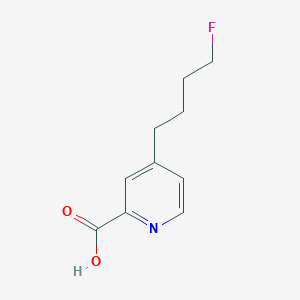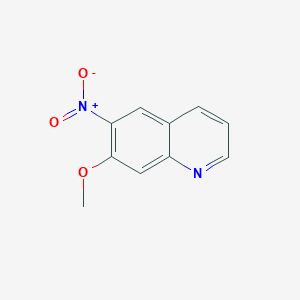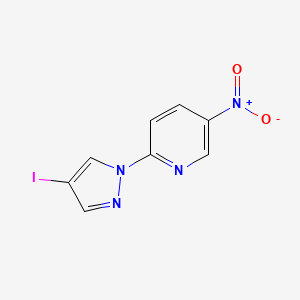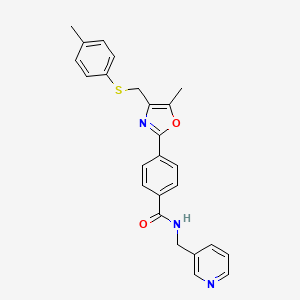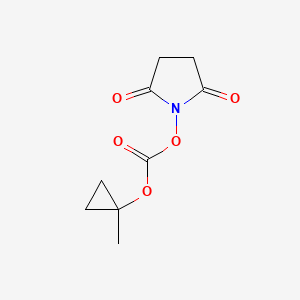
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a carbonate ester linked to a pyrrolidinone ring. It is used in various chemical and biological applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate typically involves the reaction of 1-methylcyclopropyl chloroformate with 2,5-dioxopyrrolidin-1-ylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.
Hydrolysis: Water or aqueous acids, typically at room temperature.
Major Products
Substitution Reactions: Products include substituted carbamates or carbonates.
Hydrolysis: Products include 2,5-dioxopyrrolidin-1-ylamine and 1-methylcyclopropanol.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the protection of amino groups and the formation of carbamates.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is utilized in various chemical transformations and modifications .
相似化合物的比较
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar structure but with two pyrrolidinone rings.
N-Hydroxysuccinimide esters: Similar reactivity and applications in bioconjugation and protein modification.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
属性
分子式 |
C9H11NO5 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate |
InChI |
InChI=1S/C9H11NO5/c1-9(4-5-9)14-8(13)15-10-6(11)2-3-7(10)12/h2-5H2,1H3 |
InChI 键 |
NECDNOYQKBVSFR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)OC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
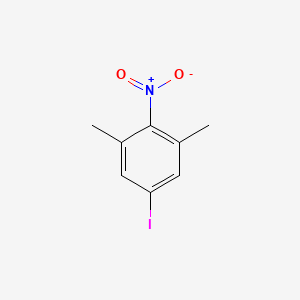
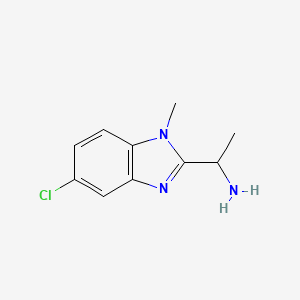
![methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate](/img/structure/B8467873.png)
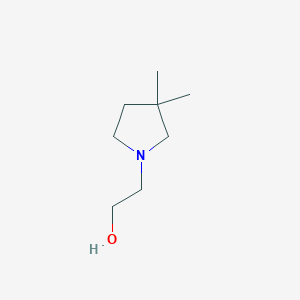
![3-[(2,4-Dihydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8467897.png)



